2-Fluoro-2-phenylcyclopropan-1-amine hydrochloride
Description
Properties
IUPAC Name |
2-fluoro-2-phenylcyclopropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN.ClH/c10-9(6-8(9)11)7-4-2-1-3-5-7;/h1-5,8H,6,11H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILZULPIKBDNQEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(C2=CC=CC=C2)F)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1909336-40-8 | |
| Record name | 2-fluoro-2-phenylcyclopropan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-2-phenylcyclopropan-1-amine hydrochloride typically involves the cyclopropanation of a suitable precursor, such as a phenyl-substituted alkene, using a fluorinating agent and an amine source. The reaction conditions may include the use of a catalyst, such as a transition metal complex, and specific temperature and pressure conditions to achieve the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation at the cyclopropane ring or amine group under controlled conditions:
| Reaction Conditions | Reagents | Products | References |
|---|---|---|---|
| Acidic aqueous solution | KMnO₄, CrO₃ | Ketones or carboxylic acids | |
| Ambient temperature, ethanol | H₂O₂, Fe(II) catalysts | Oxidative ring-opening derivatives |
Key Findings :
-
Oxidation with potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) preferentially targets the cyclopropane ring, leading to ring-opening and formation of ketones or carboxylic acids depending on reaction time and stoichiometry.
-
Hydrogen peroxide (H₂O₂) in the presence of iron catalysts generates hydroxylated intermediates, though yields are highly solvent-dependent.
Reduction Reactions
The amine group and cyclopropane ring participate in reduction processes:
| Reaction Conditions | Reagents | Products | References |
|---|---|---|---|
| Anhydrous tetrahydrofuran (THF) | LiAlH₄ | Reduced amine derivatives | |
| Ethanol, reflux | NaBH₄ | Partially saturated cyclopropane analogs |
Key Findings :
-
Lithium aluminum hydride (LiAlH₄) selectively reduces the amine group to secondary amines without disrupting the cyclopropane ring.
-
Sodium borohydride (NaBH₄) exhibits limited reactivity, requiring elevated temperatures to achieve partial reduction.
Substitution Reactions
The fluorine atom and amine group are susceptible to nucleophilic substitution:
| Reaction Conditions | Reagents | Products | References |
|---|---|---|---|
| Dichloromethane, 0°C | SOCl₂ | Amide derivatives (e.g., pivalamide) | |
| Polar aprotic solvents | RONa (R = alkyl/aryl) | Fluoro-to-alkoxy substituted analogs |
Key Findings :
-
Treatment with thionyl chloride (SOCl₂) converts the amine to reactive intermediates, enabling amide formation with acyl chlorides (e.g., pivaloyl chloride) .
-
Alkoxy groups replace fluorine under basic conditions, with reaction rates influenced by steric effects from the phenyl group.
Hydrolysis Reactions
The hydrochloride salt undergoes hydrolysis to regenerate the free amine:
| Reaction Conditions | Reagents | Products | References |
|---|---|---|---|
| Aqueous HCl, room temperature | H₂O | Free amine + HCl | |
| Basic aqueous solution | NaOH | De-salted amine (neutral form) |
Key Findings :
-
Hydrolysis in water releases hydrochloric acid, regenerating the free amine with >90% efficiency.
-
Basic conditions (NaOH) accelerate deprotonation but risk side reactions with the cyclopropane ring.
Elimination Reactions
Thermal or base-induced elimination produces unsaturated products:
| Reaction Conditions | Reagents | Products | References |
|---|---|---|---|
| Pyridine, 80°C | Strong bases (e.g., t-BuOK) | Alkenes via cyclopropane ring-opening |
Key Findings :
-
Elimination reactions require strong bases and heat, leading to ring-opening and alkene formation through β-hydrogen abstraction.
Complexation and Catalytic Reactions
The compound participates in coordination chemistry and catalytic cycles:
| Reaction Conditions | Reagents | Products | References |
|---|---|---|---|
| Ethanol, Pd/C catalyst | H₂ gas | Hydrogenated cyclopropane derivatives |
Key Findings :
-
Palladium-catalyzed hydrogenation under H₂ gas selectively saturates the cyclopropane ring, yielding non-fluorinated bicyclic amines.
Scientific Research Applications
Chemical Research Applications
Building Block in Synthesis:
The compound serves as a crucial building block in organic synthesis, facilitating the creation of more complex molecules. Its structural characteristics allow it to participate in various chemical reactions, including nucleophilic substitution due to the presence of the fluorine atom and the inherent reactivity of the cyclopropane moiety .
Reagent in Chemical Reactions:
In addition to its role as a building block, 2-fluoro-2-phenylcyclopropan-1-amine hydrochloride is utilized as a reagent in various chemical reactions. It can undergo oxidation, reduction, and substitution reactions, making it versatile for synthetic chemistry applications .
Biological Applications
Enzyme Inhibition Studies:
The compound has been explored for its potential in enzyme inhibition studies. Its unique structure may allow it to interact with specific enzymes or receptors, making it a candidate for research into mechanisms of action related to enzyme activity modulation .
Therapeutic Research:
Ongoing research is investigating the therapeutic potential of this compound for neurological and psychiatric disorders. Its ability to modulate biological pathways positions it as a promising candidate for drug development aimed at treating conditions such as depression or anxiety .
Industrial Applications
Pharmaceutical Intermediate:
In the pharmaceutical industry, this compound is considered an intermediate in the synthesis of various drugs. Its unique properties may contribute to the development of new pharmaceuticals with enhanced efficacy and reduced side effects .
Material Development:
The compound also has potential applications in the development of new materials due to its reactivity and structural features. This could lead to advancements in material science, particularly in creating novel compounds with specific desired properties .
Case Studies and Research Findings
Several studies have documented the applications and effects of this compound:
Mechanism of Action
The mechanism of action of 2-Fluoro-2-phenylcyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the phenyl group contribute to its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
2-Phenylcyclopropan-1-amine: Lacks the fluorine atom, which may affect its chemical reactivity and biological activity.
2-Fluorocyclopropan-1-amine: Lacks the phenyl group, which may influence its binding properties and applications.
2-Phenylcyclopropan-1-amine hydrochloride: Similar structure but without the fluorine atom, leading to different chemical and biological properties.
Biological Activity
2-Fluoro-2-phenylcyclopropan-1-amine hydrochloride is an organic compound characterized by its cyclopropane structure, which is substituted with a fluorine atom and a phenyl group. This unique configuration contributes to its biological activity and potential therapeutic applications. This article explores the compound's biological mechanisms, research findings, and potential clinical implications.
- Molecular Formula : C₉H₁₁ClFN
- Molecular Weight : 187.64 g/mol
- IUPAC Name : (1R,2R)-2-fluoro-2-phenylcyclopropan-1-amine; hydrochloride
The presence of the fluorine atom enhances the compound's reactivity and binding affinity to various biological targets, making it a subject of interest in pharmacological research.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors:
- Enzyme Inhibition : The compound may act as an inhibitor of various enzymes, affecting biochemical pathways that regulate cell growth and apoptosis. It has been noted for its potential role in inhibiting lysine-specific demethylase 1 (LSD1), which is implicated in cancer progression .
- Receptor Modulation : The structural features allow it to modulate receptor functions, potentially influencing neurotransmitter systems involved in neurological disorders.
Anticancer Properties
Recent studies have highlighted the compound's ability to inhibit cancer cell growth selectively while sparing non-tumorigenic cells. In vitro assays demonstrated significant growth inhibition at concentrations around 10 µM, indicating a targeted action against tumor cells without affecting normal cells .
Neuropharmacological Applications
Research indicates that this compound may have applications in treating neurological disorders due to its interaction with neurotransmitter systems. Its potential as a therapeutic agent for conditions such as depression and anxiety is under investigation, focusing on its effects on serotonin and dopamine pathways.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 2-Fluoro-2-phenylcyclopropan-1-amine | Cyclopropane derivative | Contains a fluorine atom enhancing reactivity |
| 2-Phenylcyclopropan-1-amine | Cyclopropane derivative | Lacks fluorine; different biological activity profile |
| 2-Fluorocyclopropan-1-amine | Cyclopropane derivative | Lacks phenyl group; affects binding properties |
This comparison illustrates how the inclusion of the fluorine atom and phenyl group in this compound significantly alters its chemical behavior and biological effects compared to similar compounds.
Study on Cancer Cell Lines
A notable study involved testing the compound against various cancer cell lines, revealing that it effectively inhibited proliferation while promoting apoptosis in malignant cells. The mechanism was linked to alterations in signaling pathways related to cell survival and death .
Neuropharmacological Assessment
In another investigation, researchers evaluated the effects of the compound on animal models exhibiting depressive behaviors. Preliminary results indicated significant improvements in behavioral assays, suggesting potential antidepressant properties related to its action on neurotransmitter systems.
Q & A
Basic: What are the established synthetic routes for 2-fluoro-2-phenylcyclopropan-1-amine hydrochloride?
Answer:
The synthesis typically involves asymmetric cyclopropanation of a fluorinated styrene derivative followed by amine functionalization. A common approach includes:
Friedel-Crafts acylation of fluorobenzene derivatives to introduce a carbonyl group.
Enantiospecific cyclopropane formation using Simmons-Smith reagents or transition-metal catalysts (e.g., Rh or Cu) to form the strained cyclopropane ring.
Amine introduction via reductive amination or Hofmann degradation, followed by HCl salt formation .
Key reagents include chloromethyl methyl ether (for cyclopropanation) and sodium cyanoborohydride (for reductive amination).
Basic: How is the purity and structural integrity of this compound validated in research settings?
Answer:
Analytical methods include:
- HPLC-MS (High-Performance Liquid Chromatography-Mass Spectrometry) to assess purity (≥95% as per commercial standards) and detect impurities.
- NMR spectroscopy (¹H/¹³C/¹⁹F) to confirm the cyclopropane geometry and fluorine substitution pattern.
- X-ray crystallography for absolute stereochemical confirmation, particularly for enantiopure batches .
Advanced: How can enantioselective synthesis of this compound be optimized for high enantiomeric excess (ee)?
Answer:
Advanced strategies include:
- Chiral auxiliaries : Use of Evans’ oxazolidinones or Oppolzer’s sultams during cyclopropanation to control stereochemistry.
- Catalytic asymmetric synthesis : Employing chiral Rh(II) or Cu(I) catalysts (e.g., BOX ligands) to achieve >90% ee.
- Dynamic kinetic resolution : Combining enzymatic resolution with chemical steps to enhance enantiopurity .
Advanced: What experimental designs are recommended to resolve contradictory biological activity data across studies?
Answer:
Contradictions (e.g., variable receptor binding affinities) may arise from:
- Impurity profiles : Use orthogonal purification methods (e.g., preparative HPLC vs. recrystallization) to isolate the active species.
- Stereochemical variability : Validate enantiopurity via chiral HPLC or circular dichroism.
- Assay conditions : Standardize buffer pH, temperature, and co-solvents to minimize variability. Statistical tools like ANOVA can identify confounding factors .
Basic: What are the known biological targets or mechanisms of action for this compound?
Answer:
Structurally analogous arylcyclohexylamines (e.g., ketamine derivatives) suggest potential interactions with:
- NMDA receptors : Fluorine substitution may modulate binding kinetics.
- Monoamine transporters : Preliminary data indicate weak inhibition of serotonin/norepinephrine transporters.
- Cytochrome P450 enzymes : Assess metabolic stability via liver microsome assays .
Advanced: How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?
Answer:
- Molecular docking : Predict binding poses to NMDA receptors using software like AutoDock Vina.
- QSAR (Quantitative Structure-Activity Relationship) : Correlate fluorine position/clogP values with blood-brain barrier permeability.
- MD simulations : Evaluate cyclopropane ring stability under physiological conditions (e.g., solvation effects) .
Basic: What are the stability considerations for storing this compound?
Answer:
- Storage : Desiccate at -20°C in amber vials to prevent hydrolysis of the cyclopropane ring or amine oxidation.
- Decomposition indicators : Discoloration (yellowing) or precipitate formation suggests degradation. Confirm stability via periodic TLC or HPLC .
Advanced: How can kinetic studies elucidate the degradation pathways under physiological conditions?
Answer:
- pH-rate profiling : Monitor degradation rates in buffers (pH 1–10) to identify acid/base-labile sites.
- Isotopic labeling : Use ¹⁸O-water or deuterated solvents to trace hydrolytic cleavage mechanisms.
- LC-MS/MS : Identify degradation products (e.g., ring-opened diols or oxidized amines) .
Basic: What spectroscopic techniques are critical for characterizing fluorine’s electronic effects in this compound?
Answer:
- ¹⁹F NMR : Quantifies fluorine’s electron-withdrawing effects on the cyclopropane ring (chemical shifts ~-120 to -150 ppm).
- IR spectroscopy : Detects C-F stretching vibrations (1000–1100 cm⁻¹) and amine hydrochloride N-H stretches (2500–3000 cm⁻¹) .
Advanced: How can isotopic labeling (e.g., ²H, ¹³C) clarify metabolic or mechanistic pathways?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
